molecular formula C22H32N2O3 B2978549 3-cyclopentyl-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propanamide CAS No. 921521-34-8

3-cyclopentyl-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propanamide

Cat. No. B2978549
CAS RN: 921521-34-8
M. Wt: 372.509
InChI Key: QNCRXJPNGXENFL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a cyclopentyl group, a tetrahydrobenzo[b][1,4]oxazepin ring, and a propanamide group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The tetrahydrobenzo[b][1,4]oxazepin ring, in particular, is a seven-membered ring with one nitrogen and one oxygen atom, which could potentially exist in various conformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups all influence properties like solubility, melting point, boiling point, etc .

Scientific Research Applications

Synthesis and Properties

  • Novel Fused Oxazapolycyclic Skeletons : Research on the synthesis and photophysical properties of dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, a novel fused oxazapolycyclic skeleton, highlights the interest in exploring the structural and emission properties of such complex molecules. These compounds show strong blue emission in dichloromethane, indicating potential applications in materials science, particularly for organic light-emitting diodes (OLEDs) and other photophysical applications (Petrovskii et al., 2017).

  • Antimicrobial and Anti-inflammatory Agents : The synthesis of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, prepared through multi-component cyclo-condensation reactions, has been explored for their potential antimicrobial and anti-inflammatory applications. This suggests a broad spectrum of biological activities associated with benzoxazepine and related structures, highlighting their relevance in pharmaceutical research (Kendre et al., 2015).

  • Polymer Synthesis Applications : A spirocyclic parabanic acid derivative was utilized as a thermally latent, protected N-heterocyclic carbene in polymerizing anhydride-cured epoxide resins, indicating the utility of such compounds in advanced materials synthesis, particularly in creating fast and fully cured materials with high crosslinking content. This demonstrates the application of heterocyclic carbenes derived from similar compounds in polymer chemistry (Altmann et al., 2020).

properties

IUPAC Name

3-cyclopentyl-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O3/c1-4-13-24-18-14-17(23-20(25)12-9-16-7-5-6-8-16)10-11-19(18)27-15-22(2,3)21(24)26/h10-11,14,16H,4-9,12-13,15H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCRXJPNGXENFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NC(=O)CCC3CCCC3)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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